Cas no 1805631-79-1 (Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate)

Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate structure
1805631-79-1 structure
Product name:Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate
CAS No:1805631-79-1
MF:C13H10F5NO3
Molecular Weight:323.215421199799
CID:4944822

Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate 化学的及び物理的性質

名前と識別子

    • Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate
    • インチ: 1S/C13H10F5NO3/c1-2-21-11(20)5-7-3-9(13(16,17)18)8(6-19)10(4-7)22-12(14)15/h3-4,12H,2,5H2,1H3
    • InChIKey: LBWYHBZYIHZXQJ-UHFFFAOYSA-N
    • SMILES: FC(C1=C(C#N)C(=CC(=C1)CC(=O)OCC)OC(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 9
  • 重原子数量: 22
  • 回転可能化学結合数: 6
  • 複雑さ: 431
  • XLogP3: 3.6
  • トポロジー分子極性表面積: 59.3

Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A015021400-1g
Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate
1805631-79-1 97%
1g
1,504.90 USD 2021-06-18
Alichem
A015021400-500mg
Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate
1805631-79-1 97%
500mg
855.75 USD 2021-06-18
Alichem
A015021400-250mg
Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate
1805631-79-1 97%
250mg
499.20 USD 2021-06-18

Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate 関連文献

Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetateに関する追加情報

Research Briefing on Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate (CAS: 1805631-79-1) in Chemical Biology and Pharmaceutical Applications

Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate (CAS: 1805631-79-1) is a fluorinated aromatic ester compound that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound, characterized by its unique trifluoromethyl and difluoromethoxy substituents, exhibits promising potential as a versatile intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutics targeting inflammatory and metabolic disorders.

Recent studies have highlighted the compound's role as a key precursor in the synthesis of small-molecule inhibitors targeting enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE-4). Its structural features, including the electron-withdrawing cyano and trifluoromethyl groups, contribute to enhanced metabolic stability and improved binding affinity to target proteins. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in optimizing the pharmacokinetic profiles of PDE-4 inhibitors, leading to candidates with reduced off-target effects.

In addition to its pharmacological applications, Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate has been explored in agrochemical research. Its fluorinated aromatic core has shown efficacy in the design of next-generation herbicides and fungicides, as reported in a 2022 Bioorganic & Medicinal Chemistry Letters article. The compound's stability under physiological conditions and its ability to modulate biological pathways make it a valuable scaffold for diverse applications.

Ongoing research is investigating the compound's potential in covalent drug discovery, leveraging its electrophilic cyano group for targeted protein modification. Preliminary data from a 2023 ACS Chemical Biology study suggest that derivatives of this compound can selectively engage cysteine residues in disease-relevant proteins, opening new avenues for irreversible inhibitor development. Further optimization of its reactivity and selectivity profiles is currently underway in several academic and industrial laboratories.

As research progresses, Ethyl 4-cyano-3-difluoromethoxy-5-(trifluoromethyl)phenylacetate continues to demonstrate its versatility as a building block in medicinal chemistry. Future directions include exploring its applications in PROTAC (Proteolysis Targeting Chimera) design and as a fluorinated tag for 19F NMR-based drug screening. The compound's unique combination of physicochemical properties positions it as a valuable tool for addressing current challenges in drug discovery and chemical biology.

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